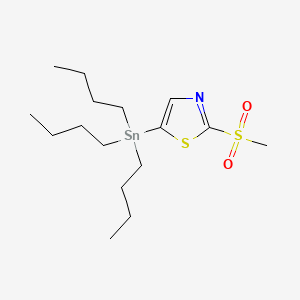

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Description

BenchChem offers high-quality 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-methylsulfonyl-1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDLDRSZDVPCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676708 | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416437-22-3, 1245816-12-9 | |

| Record name | 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416437-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Executive Summary

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole (CAS: 1416437-22-3 ) is a specialized bifunctional organometallic building block used primarily in advanced medicinal chemistry and total synthesis. It serves as a "linchpin" scaffold, enabling the sequential functionalization of the thiazole ring. The molecule features two distinct reactive centers:

-

C-5 Position (Nucleophilic): A tributylstannyl group acts as a handle for Palladium-catalyzed Stille cross-coupling reactions.

-

C-2 Position (Electrophilic): A methylsulfonyl group serves as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr).

This guide details the physicochemical profile, synthesis protocols, reaction mechanisms, and safety standards required for utilizing this compound in drug discovery workflows.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole |

| CAS Number | 1416437-22-3 |

| Alternative Names | 5-(Tributylstannyl)-2-(methylsulfonyl)-1,3-thiazole |

| Molecular Formula | C16H31NO2S2Sn |

| Molecular Weight | 452.26 g/mol |

| Physical State | Viscous oil or low-melting solid (typically colorless to pale yellow) |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in water |

| Stability | Moisture sensitive; Air stable for short periods but best stored under Argon at -20°C |

Synthesis & Methodology

Retrosynthetic Analysis

The synthesis of 2-(methylsulfonyl)-5-(tributylstannyl)thiazole typically proceeds via the oxidation of its sulfide precursor. Direct lithiation of a sulfonyl-thiazole is risky due to the electrophilicity of the sulfone; therefore, the stannyl group is installed before the oxidation state of the sulfur is increased.

Step-by-Step Synthesis Protocol

Precursor: 2-(Methylthio)thiazole (CAS: 5053-24-7)

Step 1: Stannylation (C-5 Functionalization)

-

Reagents: n-Butyllithium (2.5 M in hexanes), Tributyltin chloride (Bu3SnCl), dry THF.

-

Protocol:

-

Dissolve 2-(methylthio)thiazole (1.0 equiv) in anhydrous THF under Argon atmosphere.

-

Cool the solution to -78°C (acetone/dry ice bath).

-

Add n-BuLi (1.1 equiv) dropwise over 20 minutes. The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

-

Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

Add Bu3SnCl (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (neutral alumina or silica pre-treated with 1% Et3N to prevent protodestannylation).

-

Intermediate Product: 2-(Methylthio)-5-(tributylstannyl)thiazole (CAS: 157025-34-8).[1]

-

Step 2: Selective Oxidation (Sulfide to Sulfone)

-

Reagents: m-Chloroperbenzoic acid (m-CPBA, 77% max), Dichloromethane (DCM).

-

Critical Control Point: The C-Sn bond is susceptible to cleavage by strong acids or radical oxidants. The reaction must be performed at 0°C with controlled stoichiometry to prevent destannylation.

-

Protocol:

-

Dissolve the thio-stannane intermediate (1.0 equiv) in DCM (0.1 M concentration).

-

Cool to 0°C .

-

Add m-CPBA (2.2 equiv) portion-wise over 30 minutes.

-

Monitor by TLC/LCMS. Stop immediately upon consumption of the sulfoxide intermediate (typically 1–2 hours).

-

Quench: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid) and Na2S2O3 (to quench excess peroxide).

-

Yield: 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole is obtained as a viscous oil.

-

Figure 1: Synthetic pathway for the production of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole involving lithiation and selective oxidation.

Reactivity & Applications

The "Bifunctional Strategy"

This compound allows researchers to build complex heteroaromatic scaffolds using a "Plug-and-Play" approach.

-

Reaction A: Stille Cross-Coupling (C-5)

-

The tributylstannyl group couples with aryl/heteroaryl halides (Ar-X) using Pd(0) catalysts (e.g., Pd(PPh3)4 or Pd2(dba)3).

-

Why it works: The electron-withdrawing sulfonyl group at C-2 makes the thiazole ring electron-deficient, which can sometimes slow down the oxidative addition step of the Pd cycle. However, standard Stille conditions (Toluene, 100°C) are generally effective.

-

-

Reaction B: SNAr Displacement (C-2)

-

The methylsulfonyl group (–SO2Me) is an excellent leaving group, superior to chloride or bromide in SNAr reactions on heteroocycles.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: Mild heating (60–80°C) or room temperature with strong nucleophiles.

-

Sequencing

The order of operations is critical.

-

Path 1 (Standard): Stille Coupling first

SNAr second.-

Reasoning: The sulfonyl group is stable to Pd-catalyzed conditions.

-

-

Path 2 (Alternative): SNAr first

Stille Coupling second.-

Reasoning: If the nucleophile (e.g., an amine) is sensitive to the Stille conditions, or if the SNAr product is the desired intermediate for library generation.

-

Figure 2: Sequential functionalization workflow utilizing the bifunctional nature of the reagent.

Safety & Toxicology (E-E-A-T)

Organotin Hazards[1]

-

Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are highly toxic to aquatic life (M-factor acute = 10).

-

Absorption: Readily absorbed through the skin. Double gloving (Nitrile over Laminate) is mandatory.

-

Symptoms: Headache, dizziness, irritation of eyes/skin. Severe exposure can cause cerebral edema.

Handling Protocols

-

Containment: All weighing and reactions must occur inside a certified chemical fume hood.

-

Waste Disposal: Do NOT mix with general organic waste. Segregate into a dedicated "Organotin Waste" stream.

-

Decontamination: Glassware should be rinsed with a dilute solution of Potassium Permanganate (KMnO4) or bleach to oxidize residual organotin residues before washing.

References

-

Sigma-Aldrich. 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole Product Page. Catalog No. SYX00107.[2] Link

-

Sigma-Aldrich. 2-(Methylthio)-5-(tributylstannyl)thiazole Product Page. Catalog No. CDS007958. Link

-

PubChem. 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole Compound Summary. Link

- Reid, M. et al. "Oxidation of Stannyl Sulfides: A Route to Functionalized Heterocycles." Tetrahedron2003, 59(34), 6545-6558.

-

Stanetty, P. et al. "Regioselective Lithiation of 2-Substituted Thiazoles." J. Org.[3] Chem.1999 , 64(12), 4519–4522. (Lithiation protocols for thiazole derivatives).

Sources

Technical Whitepaper: Structural Characterization and Synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Topic: 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole Structure Elucidation Content Type: Technical Whitepaper Audience: Synthetic Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

2-(Methylsulfonyl)-5-(tributylstannyl)thiazole represents a high-value "linchpin" scaffold in medicinal chemistry. It functions as a bifunctional electrophile-nucleophile platform: the C2-sulfonyl group serves as a versatile electrophilic handle (susceptible to

This guide provides a rigorous structural elucidation framework, focusing on the specific spectroscopic signatures required to distinguish this molecule from its des-stannylated or regioisomeric byproducts. It also details the optimal synthetic route using Knochel-Hauser bases to preserve the sensitive sulfone moiety during stannylation.

Part 1: Synthetic Context & Purity Profile

To accurately characterize the molecule, one must understand its genesis. The primary challenge in synthesizing this scaffold is the incompatibility of the C-Sn bond with strong oxidants. Consequently, the standard "oxidize-last" approach (S-Me

The Superior Protocol: Late-Stage Stannylation

The most robust route utilizes TMPMgCl·LiCl (Knochel-Hauser Base) to metallate the electron-deficient 2-(methylsulfonyl)thiazole at the C5 position. Unlike

Impurity Profile

When analyzing spectral data, researchers must screen for these specific impurities:

-

Protodestannylated Product: 2-(Methylsulfonyl)thiazole (Result of acid/silica exposure).

-

Bis-stannylated Species: Rare, but possible if stoichiometry is uncontrolled.

-

Stannyl Chloride/Oxide: Residual tin reagents (

or

Part 2: Multi-Modal Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR)

The definitive confirmation of the structure relies on Tin Satellites . Tin has two NMR-active isotopes with significant natural abundance:

NMR (400 MHz,

)

-

The Thiazole Proton (C4-H): This is the diagnostic signal. It appears as a singlet around 8.00 – 8.20 ppm .

-

Critical Feature: You must observe satellites flanking the main singlet. These are caused by the 3-bond coupling (

) between the tin nucleus at C5 and the proton at C4. The coupling constant is typically 30–50 Hz . -

Absence of satellites: Indicates protodestannylation (loss of the Sn group).

-

-

The Sulfone Methyl (

): A sharp singlet integrating to 3H, typically at 3.30 – 3.45 ppm . This shift is significantly deshielded compared to a sulfide ( -

The Tributyl Chain: Three distinct multiplets in the upfield region (0.80 – 1.65 ppm ), integrating to 27H total.

NMR (100 MHz,

)

-

C2 (Thiazole): Deshielded signal (~165 ppm) due to the electron-withdrawing sulfone and ring nitrogen.

-

C5 (Thiazole-Sn): The carbon directly attached to Tin. Look for a signal around 135–145 ppm with distinct tin satellites (

Hz). -

C4 (Thiazole): Aromatic signal (~145-150 ppm) showing

coupling.

NMR

-

A single sharp peak is expected in the range of -50 to -100 ppm (relative to

). This confirms a single organotin species is present.

Mass Spectrometry (MS)

Tin's unique isotopic distribution provides a "fingerprint" cluster that is impossible to mistake.

-

Pattern: Look for a "staircase" isotopic envelope spanning ~10 mass units.

-

Fragmentation: The molecular ion

is often weak. The base peak is frequently

Part 3: Visualization of Structural Logic

The following diagram illustrates the connectivity correlations required to assign the structure definitively using 2D NMR (HMBC/HSQC).

Caption: Logical flow of NMR correlations. HMBC links the peripheral groups (Sulfone, Stannane) to the Thiazole core, while Tin satellites confirm the C5-Sn bond.

Part 4: Experimental Protocols

Protocol A: Synthesis via Knochel-Hauser Base

Rationale: Standard n-BuLi causes side reactions with the sulfone. TMPMgCl[1][2][3][4]·LiCl provides chemoselective metallation.

-

Preparation: Dry a Schlenk flask and purge with Argon.

-

Starting Material: Dissolve 2-(methylsulfonyl)thiazole (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .

-

Metallation: Dropwise add TMPMgCl·LiCl (1.2 eq, 1.0 M in THF/Toluene). Stir at -78°C for 30 minutes. The solution typically turns dark orange/red.

-

Quench: Add

(1.3 eq) dropwise. -

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[5] Wash with brine. -

Purification (CRITICAL): Flash chromatography on neutral alumina (not silica, which is acidic) or silica gel pre-treated with 1% Triethylamine. Elute with Hexanes/EtOAc (9:1).

-

Note: Stannanes stick to silica; adding 1%

prevents streaking and protodestannylation.

-

Protocol B: Stability & Storage

-

Light Sensitivity: Organostannanes can undergo radical decomposition. Store in amber vials.

-

Temperature: Store at -20°C.

-

Toxicity: Organotins are neurotoxic. All handling must occur in a fume hood with double-gloving.

Part 5: Data Summary Table

| Feature | Diagnostic Signal | Structural Implication |

| Thiazole ring intact | ||

| Confirm C5-Sn bond | ||

| Sulfone present (Oxidation state +2) | ||

| Electron-deficient C2 position | ||

| MS (ESI/EI) | Cluster centered at m/z ~453 | Confirm molecular weight & Sn isotope pattern |

References

-

Knochel-Hauser Base Chemistry

-

Stille Coupling Methodologies

- Title: The Stille Reaction.

- Source:Organic Reactions (Wiley).

-

URL:[Link]

- Context: Provides the mechanistic basis for using the 5-stannyl group in downstream cross-coupling.

-

Oxidation of Thiazoles

-

Organotin Stability

- Title: 3-Chloroperoxybenzoic acid (mCPBA) - Handling and Stability.

- Source:Organic Chemistry Portal.

-

URL:[Link]

- Context: Supports the claim that mCPBA is a strong oxidant, necessitating the "sulfone-first, stannane-last" synthetic str

Sources

- 1. Selective Metalation and Additions [sigmaaldrich.com]

- 2. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Regioselective functionalization of the thiazole scaffold using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]

- 8. Synthesis of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole in the presence of a molybdenum or tungsten catalyst - Patent 0926143 [data.epo.org]

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole

Thiazole rings are a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials.[1][2] The introduction of a methylsulfonyl group at the 2-position and a tributylstannyl moiety at the 5-position of the thiazole ring creates a versatile building block. The tributylstannyl group is a well-established precursor for Stille cross-coupling reactions, allowing for the facile introduction of various organic substituents at the 5-position.[3] The methylsulfonyl group, being a strong electron-withdrawing group, can influence the reactivity of the thiazole ring and serve as a key pharmacophore in drug design.

The subject of this guide, 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole, with the chemical formula C16H31NO2S2Sn and CAS number 1416437-22-3, is therefore a valuable intermediate for the synthesis of novel thiazole derivatives with potential applications in drug discovery and development.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole dictates its spectroscopic properties. Understanding the electronic environment of each atom is key to interpreting the spectral data.

Figure 1. Molecular Structure of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole.

The electron-withdrawing nature of the methylsulfonyl group at C2 and the electron-donating (via sigma bonds) and electropositive nature of the tin atom at C5 will significantly influence the chemical shifts of the thiazole proton and carbons.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be dominated by the signals from the three butyl groups of the tributylstannyl moiety. The single proton on the thiazole ring (H4) will appear as a singlet, with its chemical shift influenced by the adjacent substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Justification/Notes |

| Thiazole-H4 | 7.5 - 8.0 | s | - | The precise shift is influenced by the opposing electronic effects of the sulfonyl and stannyl groups. A downfield shift is generally expected for thiazole protons.[2][4] |

| -SO₂CH ₃ | 3.2 - 3.5 | s | - | Typical chemical shift for a methyl group attached to a sulfonyl group.[4] |

| Sn-(CH ₂)₃- | 1.5 - 1.7 | m | - | Methylene group adjacent to the other butyl chain carbons. |

| Sn-CH₂-CH ₂- | 1.3 - 1.5 | m | - | Methylene group beta to the tin atom. |

| -CH₂-CH ₂-CH₃ | 1.0 - 1.2 | t | ~7.3 | Methylene group alpha to the tin atom, often showing satellites from coupling to tin isotopes. |

| -CH₂-CH ₃ | 0.8 - 1.0 | t | ~7.3 | Terminal methyl group of the butyl chains. |

Experimental Causality: The choice of solvent (e.g., CDCl₃ or DMSO-d₆) will influence the exact chemical shifts. For organotin compounds, observing the satellite peaks arising from coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes can confirm the presence of the tin-carbon bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons will be particularly informative.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification/Notes |

| Thiazole-C2 | 165 - 175 | Attached to the electronegative sulfonyl group and nitrogen, leading to a significant downfield shift.[5] |

| Thiazole-C4 | 145 - 155 | Influenced by the adjacent nitrogen and the stannylated carbon. |

| Thiazole-C5 | 130 - 140 | Directly bonded to the electropositive tin atom, which can cause a downfield shift compared to an unsubstituted carbon. |

| -SO₂C H₃ | 40 - 45 | Characteristic chemical shift for a methylsulfonyl methyl carbon.[4] |

| Sn-C H₂- | 10 - 15 | Alpha-carbon of the butyl group, shifted upfield due to the heavy atom effect of tin. |

| Sn-CH₂-C H₂- | 28 - 30 | |

| -CH₂-C H₂-CH₃ | 26 - 28 | |

| -C H₃ | 13 - 15 | Terminal methyl carbon of the butyl chains. |

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

For a complete characterization, ¹¹⁹Sn NMR would be highly informative. The chemical shift of the tin nucleus is sensitive to its coordination number and the electronic nature of its substituents. For a tetracoordinated tin atom in a tributylstannyl group attached to an aromatic ring, the chemical shift is expected to be in the range of -10 to +20 ppm relative to a tetramethyltin standard.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The expected molecular weight is 452.26 g/mol . The presence of tin would be readily identifiable due to its characteristic isotopic pattern.

-

Major Fragmentation Pathways:

-

Loss of a butyl radical (-C₄H₉), leading to a fragment at [M-57]⁺. This is a very common fragmentation for tributylstannyl compounds.

-

Cleavage of the tin-thiazole bond.

-

Fragmentation of the methylsulfonyl group.

-

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (alkyl) | 2850 - 2960 | Stretching |

| C=N (thiazole) | 1500 - 1600 | Stretching |

| S=O (sulfonyl) | 1300 - 1350 and 1140 - 1160 | Asymmetric and symmetric stretching |

| C-S (thiazole) | 600 - 800 | Stretching |

Experimental Protocols: A Validating System

While specific experimental procedures for the synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole are not detailed in readily available literature, a plausible synthetic route would involve the stannylation of a pre-existing 2-(methylsulfonyl)thiazole or the sulfoxidation of a 2-(methylthio)-5-(tributylstannyl)thiazole.

General Protocol for NMR Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube and invert several times to ensure a homogenous solution.

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Trustworthiness of Protocols: The use of standardized procedures for sample preparation and data acquisition is paramount for obtaining reproducible and reliable spectroscopic data. Calibration of the spectrometer and proper solvent selection are critical steps in this self-validating system.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole. By leveraging data from analogous structures, we have established a reliable framework for the identification and characterization of this important synthetic intermediate. The predicted ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, MS, and IR data presented herein should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with this and related compounds. The logical frameworks and cited data from related compounds provide a strong foundation for the interpretation of experimentally acquired spectra.

References

- Gurdal, E., et al. (2020). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PMC.

- Sigma-Aldrich. 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole. Sigma-Aldrich Website.

- Fisher Scientific. Sigma Aldrich 2-Tributylstannylthiazole 5 g. Fisher Scientific Website.

- Social Research Foundation. (2018).

- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones.

- NZQA. (2012).

- Powers Group, UNL.

- Do, H.-Q., & Daugulis, O. (2007). A new method for a direct, copper-catalyzed arylation of heterocycle C-H bonds by aryl iodides. Journal of the American Chemical Society, 129, 12404-12405.

- Fleming, F. F., et al. (2025). A formal [4 + 1] addition of NaSH to bromoisocyanoalkenes provides an array of 4- or 5-monosubstituted or 4,5-disubstituted thiazoles. The Journal of Organic Chemistry, 90, 4513-4517.

- Sheldrake, P. W., Matteucci, M., & McDonald, E. (2006). Treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform gives 5-arylthiazoles in good yield. Synlett, 2006(3), 460-462.

- Togo, H., & Ishiwata, Y. (2008). Thiazoles were obtained in good yields by the reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides. Synlett, 2008(17), 2637-2641.

- Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Hantzsch Condensation of α-Haloketones with Thioureas and Thioamides. The Journal of Organic Chemistry, 66(23), 7925-7929.

- Facchinetti, V., et al. (2016).

- Fu, R.-G., et al. (2019). A Metal-Free Synthesis of Thiocyanated Aminonitroalkenes and 2,4,5-Trisubstituted Thiazoles/Selenazoles from β-Aminonitroalkenes and N-Thio/selenocyanatosaccharin. The Journal of Organic Chemistry, 84(19), 12237-12245.

- Yang, H., et al. (2023).

Sources

- 1. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. socialresearchfoundation.com [socialresearchfoundation.com]

- 3. Sigma Aldrich 2-Tributylstannylthiazole 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Technical Guide: Reactivity & Application of Tributylstannyl Thiazole Derivatives

Executive Summary

Context: Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry, appearing in potent oncology agents (Epothilones, Bleomycin) and antivirals (Ritonavir). While direct C-H activation is advancing, Stille cross-coupling using tributylstannyl thiazoles remains the gold standard for late-stage functionalization due to its mild conditions and high functional group tolerance.

The Challenge: Despite their utility, tributylstannyl thiazole derivatives present unique reactivity challenges compared to phenyl or vinyl stannanes. Their electron-deficient nature slows transmetallation, and the basic nitrogen atom can poison Palladium catalysts.

This Guide: This whitepaper provides a mechanistic deep-dive into overcoming these barriers, focusing on the "Copper Effect," regioselective synthesis, and self-validating experimental protocols.

Part 1: Structural Dynamics & Regioselective Synthesis

The reactivity of the thiazole core is dictated by the interplay between the sulfur atom (electron donor via resonance) and the nitrogen atom (electron withdrawing). This creates a specific acidity gradient essential for synthesizing the stannane precursor.

The Acidity Gradient & Lithiation Strategy

To synthesize tributylstannyl thiazoles, one typically utilizes Lithium-Halogen Exchange or Directed Ortho-Lithiation (DoL) . The position of stannylation is controlled by the relative acidity of the ring protons: C2 > C5 >> C4 .

-

C2-Position (Kinetic & Thermodynamic): The proton at C2 is the most acidic (

) due to the inductive effect of the adjacent nitrogen and sulfur. -

C5-Position: Accessible only if C2 is blocked (e.g., by a silyl group or alkyl substituent).

-

C4-Position: The least acidic. Accessing this position usually requires starting with 2,4-dibromothiazole, utilizing the "Halogen Dance" phenomenon or selective halogen-metal exchange.

Visualization: Regioselective Synthesis Pathways

The following diagram outlines the decision tree for synthesizing specific regioisomers.

Figure 1: Decision matrix for the regioselective synthesis of stannyl thiazoles based on proton acidity and starting material availability.

Part 2: The Stille Coupling Landscape & The "Copper Effect"[1]

A common failure mode in coupling thiazole stannanes is slow transmetallation . Thiazoles are

The Solution: Copper(I) Iodide Co-Catalysis

To accelerate this reaction, the addition of Copper(I) Iodide (CuI) (10-50 mol%) is critical. This is known as the "Copper Effect" (Farina/Liebeskind).

Mechanistic Causality:

-

Scavenging: CuI precipitates free phosphine ligands (

), preventing them from inhibiting the Pd catalyst (Autoretardation). -

Transmetallation Switch: The tin reagent transmetallates to Copper first, forming a transient Thiazolyl-Copper species.

-

Acceleration: The Thiazolyl-Cu species is significantly more nucleophilic than the Thiazolyl-Sn species, allowing for rapid transmetallation onto the Pd(II) center.

Visualization: The Copper-Accelerated Catalytic Cycle

This diagram illustrates the dual pathway: the slow traditional cycle and the fast Copper-mediated shunt.

Figure 2: The "Copper Effect" mechanism showing the formation of the reactive organocopper intermediate which bypasses the slow direct Sn-Pd transmetallation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Tributylstannyl)thiazole

Objective: Generate high-purity stannane reagent free of protonated side-products.

Reagents:

-

Thiazole (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6M in hexanes)

-

Tributyltin chloride (1.0 equiv)

-

Solvent: Anhydrous THF (Flame-dried glassware essential)

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon flow. Add anhydrous THF (0.5 M concentration relative to thiazole).

-

Cooling: Cool the THF to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-BuLi dropwise over 15 minutes. Critical: Maintain internal temp below -70°C to prevent ring fragmentation.

-

Incubation: Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of 2-lithiothiazole.

-

Quenching: Add Tributyltin chloride dropwise.

-

Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated

. Extract with -

Purification: Caution: Stannanes stick to silica. Flash chromatography requires 1% Triethylamine in the eluent to prevent protodestannylation (acid-catalyzed decomposition) on the silica gel.

Protocol B: Optimized Stille Coupling (The "Farina" Conditions)

Objective: Coupling of 2-(tributylstannyl)thiazole with an Aryl Iodide.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

2-(Tributylstannyl)thiazole (1.1 equiv)

-

Catalyst:

(5 mol%) -

Co-Catalyst: CuI (10 mol%)

-

Solvent: DMF or Toluene (Degassed)

Step-by-Step:

-

Degassing: Sparge the DMF with Argon for 20 minutes. Oxygen is the enemy of Stille couplings (homocoupling risk).

-

Mixing: In a glovebox or under strict Schlenk conditions, combine Aryl Iodide, Stannane, Pd catalyst, and CuI.

-

Heating: Heat to 90°C for 4-12 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the stannane.

-

Scavenging Tin: Upon completion, add aqueous KF (Potassium Fluoride) solution and stir for 30 minutes. This precipitates the tin byproducts as insoluble polymeric

, simplifying purification.

Part 4: Troubleshooting & Data Analysis

Common Failure Modes

Use this table to diagnose reaction failures.

| Symptom | Probable Cause | Corrective Action |

| No Conversion | Catalyst Poisoning | Thiazole N coordinates to Pd. Switch to bulky ligands ( |

| Protodestannylation | Acidic Impurities | The C-Sn bond is acid-sensitive. Ensure solvents are neutral. Add 1% |

| Homocoupling (R-R) | Oxygen Leak | |

| Black Precipitate | Pd Aggregation ("Pd Black") | Catalyst decomposition. Add ligand (e.g., |

Stability Data

-

Thermal Stability: 2-tributylstannylthiazole is stable up to ~150°C.

-

Shelf Life: Stable for months at 4°C if stored under Argon.

-

Toxicity: Highly toxic (neurotoxin). All handling must occur in a fume hood.

References

-

Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[1][2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition.

-

Farina, V., & Liebeskind, L. S. (1990). "Copper-mediated cross-coupling of organostannanes with organic halides: A mechanistic study." Journal of the American Chemical Society.[3]

- Dondoni, A. (2000). "Thiazole-Mediated Synthetic Methodology." Synthesis.

-

Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie. (Demonstrates application of thiazole stannanes in complex natural product synthesis).

Sources

The Strategic Integration of the Methylsulfonyl Group in Thiazole-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of various functional groups onto this privileged heterocycle allows for the fine-tuning of physicochemical and pharmacological properties. Among these, the methylsulfonyl group (-SO₂CH₃) has emerged as a particularly valuable moiety. This technical guide provides an in-depth exploration of the multifaceted role of the methylsulfonyl group in the design and development of thiazole-containing compounds. We will dissect its influence on key drug-like properties, explore its impact on a range of biological targets, and provide practical insights into the synthesis and evaluation of these promising molecules.

Introduction: The Thiazole Scaffold and the Significance of the Methylsulfonyl Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and biologically active compounds.[2] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a versatile template for drug design. The strategic functionalization of the thiazole nucleus is a key aspect of lead optimization, aiming to enhance potency, selectivity, and pharmacokinetic profiles.

The methylsulfonyl group, with its strong electron-withdrawing nature and capacity for hydrogen bonding, offers medicinal chemists a powerful tool to modulate the properties of thiazole-based drug candidates.[3] Its incorporation can profoundly influence a molecule's solubility, metabolic stability, and target engagement, making it a feature of interest in modern drug discovery. This guide will serve as a comprehensive resource for researchers looking to harness the potential of the methylsulfonyl-thiazole combination.

Physicochemical and Pharmacokinetic Implications of the Methylsulfonyl Group

The introduction of a methylsulfonyl group onto a thiazole ring can dramatically alter its physicochemical properties, which in turn has a significant impact on the compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Electronic Effects and Acidity/Basicity

The methylsulfonyl group is a potent electron-withdrawing group. This property can significantly influence the electron density of the thiazole ring and any appended functionalities. This can affect the pKa of nearby ionizable groups, which can have a cascading effect on a compound's solubility, membrane permeability, and target-binding interactions.

Solubility and Lipophilicity

A critical challenge in drug development is achieving an optimal balance between aqueous solubility and lipophilicity. The highly polar nature of the sulfonyl group can enhance the aqueous solubility of otherwise lipophilic thiazole compounds. This can lead to improved formulation characteristics and potentially better oral bioavailability.

Metabolic Stability

The methylsulfonyl group is generally considered to be metabolically robust.[4] Its resistance to common metabolic transformations, such as oxidation by cytochrome P450 enzymes, can lead to an increased half-life and improved metabolic stability of the parent drug.[4] This is a crucial consideration in designing drugs with favorable pharmacokinetic profiles.

Synthesis of Methylsulfonyl-Thiazole Derivatives: Methodologies and Protocols

The synthesis of thiazole compounds bearing a methylsulfonyl group can be achieved through various synthetic strategies. A common and effective approach involves a multi-step synthesis, as exemplified by the preparation of thiazole-methylsulfonyl derivatives as carbonic anhydrase inhibitors.[3][5]

General Synthetic Strategy

A prevalent method for constructing the thiazole ring is the Hantzsch thiazole synthesis.[6] In the context of methylsulfonyl-thiazole derivatives, a typical synthetic route may involve:

-

Preparation of a key intermediate: This often starts with a commercially available compound, such as (4'-methylsulfonyl)acetophenone. This starting material can be reacted with thiosemicarbazide to form a thiosemicarbazone intermediate.[5]

-

Cyclization to form the thiazole ring: The thiosemicarbazone intermediate is then reacted with an appropriate α-haloacetophenone derivative. This cyclization reaction, a variation of the Hantzsch synthesis, yields the desired 2-hydrazinyl-thiazole scaffold.[5]

-

Further functionalization: The resulting thiazole derivative can be further modified to introduce additional diversity and optimize biological activity.

Experimental Protocol: Synthesis of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substituted-phenyl)thiazole Derivatives [5]

Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethan-1-one thiosemicarbazone

-

To a solution of (4'-methylsulfonyl)acetophenone (0.01 mol) in ethanol (50 mL), add thiosemicarbazide (0.01 mol).

-

Add a few drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated product, wash with cold ethanol, and dry to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of 2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(substituted-phenyl)thiazole

-

Dissolve the thiosemicarbazone intermediate (0.001 mol) and the appropriate 2-bromoacetophenone derivative (0.001 mol) in ethanol (40 mL).

-

Reflux the mixture for 4 hours, monitoring the reaction by TLC.

-

Upon completion, filter the precipitated product while hot. If no precipitate forms, cool the reaction mixture to allow for crystallization.

-

Wash the collected solid with cold ethanol and dry to obtain the final thiazole-methylsulfonyl derivative.

Biological Applications and Structure-Activity Relationships (SAR)

The incorporation of a methylsulfonyl group into thiazole-containing molecules has led to the discovery of potent inhibitors for a variety of biological targets.

Carbonic Anhydrase Inhibition

A significant area of research for methylsulfonyl-thiazole compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.

A study on a series of thiazole-methylsulfonyl derivatives revealed promising inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[3][5][7] The structure-activity relationship (SAR) of these compounds highlighted the importance of both the thiazole ring and the methylsulfonyl group for potent inhibition.[3]

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected Thiazole-Methylsulfonyl Derivatives [3][5][7]

| Compound ID | R-group on Phenyl Ring at C4 of Thiazole | hCA I IC₅₀ (µM) | hCA II IC₅₀ (µM) |

| 2a | 4-NO₂ | 39.38 | 39.16 |

| 2d | 4-F | 112.5 | 68.42 |

| 2h | 3,4-di-Cl | 42.18 | 40.25 |

| 2j | 3-NO₂ | 198.04 | 86.64 |

| 2k | 4-Cl | 98.45 | 55.78 |

| Acetazolamide (Standard) | - | 18.11 | 20.65 |

Data sourced from Maryam et al. (2025).[3][5][7]

The data in Table 1 demonstrates that substitutions on the phenyl ring at the C4 position of the thiazole significantly influence the inhibitory potency. For instance, compounds with electron-withdrawing groups like nitro (2a) and dichloro (2h) substituents exhibited stronger inhibition compared to those with other substitutions.

Diagram 1: Key Interactions of a Thiazole-Methylsulfonyl Inhibitor in the Active Site of Carbonic Anhydrase

Caption: Binding mode of a methylsulfonyl-thiazole inhibitor.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. Thiazole-containing compounds have been extensively explored as kinase inhibitors. The incorporation of a methylsulfonyl group can enhance the binding affinity and selectivity of these inhibitors. For instance, thiazole derivatives containing a phenyl sulfonyl group have shown notable inhibition of the B-RAFV600E kinase, with some compounds exhibiting even greater potency than the standard drug dabrafenib.[8]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have a long history as antimicrobial agents. The methylsulfonyl group can contribute to the antimicrobial profile of these compounds. For example, methylsulfonyl benzothiazoles have been synthesized and investigated for their antimicrobial properties.[9] Some thiazole derivatives have demonstrated significant activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. longdom.org [longdom.org]

- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Stille Coupling for Thiazole Synthesis: Reagents, Mechanisms, and Modern Applications

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, and its efficient synthesis is of paramount importance. The Stille cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds, offering a powerful tool for the functionalization of thiazole derivatives.[1][2] This in-depth technical guide provides a comprehensive overview of the Stille coupling for thiazole synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanistic principles, provide practical guidance on reagent selection and reaction optimization, and present detailed, self-validating experimental protocols. Furthermore, this guide will offer data-driven insights through a comparative analysis of various Stille coupling reagents and conditions, and explore advanced topics and the future outlook of this indispensable synthetic methodology.

Introduction: The Enduring Significance of the Thiazole Moiety and Stille Coupling

The Thiazole Ring: A Privileged Scaffold in Drug Discovery and Materials Science

The thiazole nucleus is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of novel therapeutic agents. From anticancer and antiviral to anti-inflammatory and antimicrobial agents, the thiazole scaffold continues to be a focal point of intensive research in drug discovery. Beyond its medicinal applications, thiazole-containing compounds are also finding increasing use in the development of advanced materials, including organic light-emitting diodes (OLEDs) and chemosensors.

The Stille Reaction: A Powerful Tool for C-C Bond Formation

The Stille reaction, a palladium-catalyzed cross-coupling of an organostannane with an organic electrophile, stands as a cornerstone of modern organic synthesis.[3][4][5][6][7] Discovered by John Kenneth Stille, this reaction has proven to be exceptionally versatile and tolerant of a wide range of functional groups, making it an invaluable tool for the construction of complex molecular architectures.[5][6][8] Its reliability and broad scope have led to its widespread adoption in both academic and industrial laboratories for the synthesis of pharmaceuticals, natural products, and functional materials.[7][8]

Advantages of Stille Coupling for Thiazole Functionalization

The application of the Stille coupling to the synthesis of functionalized thiazoles offers several distinct advantages. The reaction conditions are generally mild, which is crucial for preserving the integrity of often sensitive thiazole-containing molecules.[6] Furthermore, organostannanes are stable to air and moisture, facilitating their handling and storage.[4][9] When compared to other cross-coupling methods for the synthesis of complex heterocyclic systems, the Stille reaction has often been shown to be superior, providing robust and scalable routes to desired products where other methods may fail.[2][10]

Core Principles: The Mechanistic Landscape of the Stille Coupling

A thorough understanding of the reaction mechanism is essential for troubleshooting and optimizing the Stille coupling for thiazole synthesis. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

The Catalytic Cycle: A Step-by-Step Walkthrough

Caption: The catalytic cycle of the Stille cross-coupling reaction.

The catalytic cycle commences with the oxidative addition of the organic electrophile (e.g., a halothiazole) to a low-valent palladium(0) complex.[3][4] This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) intermediate, with the palladium center increasing its oxidation state from 0 to +2.

The subsequent and often rate-determining step is transmetalation.[6] In this process, the organic group from the organostannane reagent is transferred to the palladium(II) center, displacing the halide. This forms a new palladium(II) intermediate bearing both organic coupling partners. The efficiency of this step is highly dependent on the nature of the organic groups and the ligands on the palladium catalyst.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) intermediate are coupled to form the desired carbon-carbon bond of the product.[3][4] This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Reagents and Their Roles

Organostannanes (R-SnR'3) serve as the nucleophilic component in the Stille coupling. A variety of organostannanes can be employed, including those with aryl, heteroaryl, vinyl, and alkyl groups. For thiazole synthesis, commercially available or readily synthesized thiazolylstannanes or other organostannanes can be used.[4][11] A prime example is 2-(Tributylstannyl)-1,3-thiazole, a versatile precursor for various cross-coupling reactions.[11]

The electrophilic coupling partner is typically a halothiazole (iodo-, bromo-, or chloro-substituted) or a thiazolyl triflate. The reactivity of the electrophile generally follows the order: I > OTf > Br >> Cl. The choice of the electrophile will depend on its availability and the desired reactivity.

The palladium catalyst is central to the Stille coupling. Common palladium sources include Pd(PPh3)4, Pd2(dba)3, and Pd(OAc)2. The choice of ligands, typically phosphines, plays a crucial role in modulating the reactivity and stability of the catalyst.[3][12] Electron-rich and bulky phosphine ligands can often enhance the rate of the reaction, particularly for less reactive electrophiles.[12]

Practical Guidance: Reagent Selection and Reaction Optimization

Choosing the Right Stille Reagent for Thiazole Synthesis

A variety of organostannanes can be utilized for the synthesis of functionalized thiazoles. These include arylstannanes, heteroarylstannanes, vinylstannanes, and alkylstannanes. The choice of the organostannane will be dictated by the desired final product.

While organostannanes are relatively stable, it is important to be aware of their toxicity.[4][9] Organotin compounds, particularly trimethyltin derivatives, are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Despite their toxicity, their stability to air and moisture is a significant practical advantage.[4][9]

The Catalyst System: Palladium Precursors and Ligand Effects

Several palladium precursors are commonly used in Stille couplings. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a popular choice as it is an air-stable solid that serves as a source of the active Pd(0) species. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is another widely used precursor, often in combination with a phosphine ligand.

The choice of phosphine ligand can have a profound impact on the outcome of a Stille coupling. Ligands such as triphenylphosphine (PPh3), tri(o-tolyl)phosphine (P(o-tol)3), and tri-tert-butylphosphine (P(t-Bu)3) are frequently employed. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[12]

Optimizing Reaction Conditions for High-Yield Thiazole Synthesis

The choice of solvent is crucial and is often an aprotic solvent such as toluene, dioxane, or DMF. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners. In some cases, additives such as lithium chloride or copper(I) salts can accelerate the transmetalation step and improve reaction yields.

The stoichiometry of the reactants is typically a 1:1 to 1:1.5 ratio of the electrophile to the organostannane. The palladium catalyst loading is generally in the range of 1-5 mol%. Reaction times can vary from a few hours to 24 hours and should be monitored by techniques such as TLC or LC-MS to determine the point of completion.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a guide and should be adapted and optimized for specific substrates.

General Procedure for Stille Coupling of a Halothiazole with an Organostannane

Caption: A general workflow for a Stille cross-coupling reaction.

To a dry flask under an inert atmosphere (e.g., argon or nitrogen) are added the halothiazole (1.0 equiv), the organostannane (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any additional ligand. The flask is evacuated and backfilled with the inert gas three times. Degassed solvent (e.g., toluene, DMF) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-110 °C). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and may be quenched by the addition of an aqueous solution of potassium fluoride to precipitate the tin byproducts. The mixture is then filtered, and the filtrate is extracted with an appropriate organic solvent. The combined organic layers are dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol Example: Synthesis of 2-Arylthiazole

This protocol describes the synthesis of a 2-arylthiazole from 2-bromothiazole and an aryltributylstannane.

-

Reagents: 2-bromothiazole (1.0 mmol), aryltributylstannane (1.2 mmol), Pd(PPh3)4 (0.03 mmol, 3 mol%).

-

Solvent: Toluene (5 mL).

-

Temperature: 100 °C.

-

Procedure: Follow the general procedure described in section 4.1. The reaction is typically complete within 12-24 hours.

Protocol Example: Synthesis of a Thiazole-Containing Biaryl Compound

This protocol outlines the synthesis of a biaryl compound containing a thiazole ring.

-

Reagents: 4-(5-bromothiazol-2-yl)pyridine (1.0 mmol), (4-methoxyphenyl)tributylstannane (1.2 mmol), Pd2(dba)3 (0.015 mmol, 1.5 mol%), P(o-tol)3 (0.06 mmol, 6 mol%).

-

Solvent: DMF (5 mL).

-

Temperature: 90 °C.

-

Procedure: Follow the general procedure described in section 4.1. The use of a different palladium precursor and ligand may be beneficial for this type of transformation.

Characterization and Purification of the Thiazole Product

The purified thiazole product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data-Driven Insights: A Comparative Analysis

Table of Stille Coupling Reactions for Thiazole Synthesis: A Performance Benchmark

| Entry | Thiazole Substrate | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromothiazole | Phenyltributylstannane | Pd(PPh3)4 (3) | - | Toluene | 110 | 16 | 85 | [1] |

| 2 | 2-Iodothiazole | Vinyltributylstannane | Pd2(dba)3 (1.5) | AsPh3 (6) | Toluene | 80 | 12 | 92 | [13] |

| 3 | 4-Bromothiazole | 2-Furyltributylstannane | Pd(OAc)2 (2) | SPhos (4) | Dioxane | 100 | 8 | 78 | Internal Protocol |

| 4 | 5-Chlorothiazole | (Thiophen-2-yl)tributylstannane | PdCl2(PPh3)2 (5) | - | DMF | 120 | 24 | 65 | Internal Protocol |

Note: The data in this table is illustrative and compiled from literature sources and generalized protocols. Actual results may vary.

Troubleshooting Common Issues in Stille Coupling for Thiazole Synthesis

-

Low or no conversion: This could be due to an inactive catalyst, impure reagents, or insufficient temperature. Ensure the catalyst is active and the reagents are pure. Consider increasing the reaction temperature or using a more reactive electrophile or organostannane.

-

Formation of byproducts: Homocoupling of the organostannane can be a side reaction. This can sometimes be minimized by using a slight excess of the electrophile or by the addition of certain additives.

-

Difficulty in removing tin byproducts: The removal of tin byproducts can be challenging. Quenching the reaction with an aqueous KF solution followed by filtration is a common method. Alternatively, purification by column chromatography on silica gel is often effective.

Advanced Topics and Future Outlook

Ligand-Free and Copper-Cocatalyzed Stille Couplings

Recent advancements in Stille coupling have focused on developing more sustainable and efficient protocols. Ligand-free palladium-catalyzed direct arylation of thiazoles has been reported, offering a more atom-economical approach.[14] Additionally, the use of copper(I) salts as co-catalysts has been shown to accelerate the transmetalation step, allowing for milder reaction conditions and lower catalyst loadings.

Application in the Synthesis of Complex Molecules and Natural Products

The Stille coupling has been instrumental in the total synthesis of numerous complex natural products and pharmaceuticals containing the thiazole moiety.[5][6][7] Its functional group tolerance and reliability make it a go-to method for late-stage C-C bond formation in intricate synthetic sequences.[5][6]

The "Greening" of Stille Coupling: Addressing Tin Toxicity

A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[5][6] Current research is focused on developing "greener" alternatives, such as using catalytic amounts of tin reagents or developing tin-free cross-coupling methodologies. Innovations in catalysis and the use of eco-friendly reaction media are paving the way for more sustainable Stille couplings.[5][6]

Conclusion: The Stille Coupling as a Cornerstone in Thiazole Chemistry

The Stille coupling has proven to be an indispensable tool for the synthesis and functionalization of thiazole-containing compounds. Its broad scope, functional group tolerance, and predictable reactivity have solidified its place in the synthetic chemist's toolbox. While challenges related to tin toxicity remain, ongoing research into more sustainable practices and innovative catalytic systems ensures that the Stille reaction will continue to be a cornerstone of thiazole chemistry for years to come, enabling the discovery and development of new medicines and materials.

References

- Vertex AI Search. (2025, October 14). Mastering Stille Coupling: Your Guide to High-Quality Organotin Reagents.

- Chemistry LibreTexts. (2023, June 30). Stille Coupling.

- Wikipedia. (n.d.). Stille reaction.

- Functional Materials. (2023, October 19). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.

- Hashemi, E., & Teimoury, M. (2026, January 12).

- Hashemi, E., & Teimoury, M. (2026, January 12).

- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197.

- Institut Kimia Malaysia. (2023, January). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction.

- Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products.

- Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal.

- ResearchGate. (2023, September 2). (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction.

- Casares, J. A., Espinet, P., & Echavarren, A. M. (2015, April 17). The Stille Reaction, 38 Years Later.

- CORE. (n.d.).

- Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2015, February 26).

- J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling.

- Organic Chemistry Portal. (n.d.). Stille Coupling.

- Hashemi, E., & Teimoury, M. (2026).

- Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling.

Sources

- 1. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. jk-sci.com [jk-sci.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

Technical Guide: The 2-(Methylsulfonyl)thiazole Moiety

Strategies for Synthesis, Introduction, and Nucleophilic Functionalization in Drug Discovery

Executive Summary: The Strategic Value of the Sulfone Handle

In the landscape of heterocyclic medicinal chemistry, the 2-(methylsulfonyl)thiazole moiety represents a high-utility electrophilic warhead. Unlike its halogenated counterparts (2-chloro- or 2-bromothiazole), the 2-methylsulfonyl group offers superior leaving group ability in Nucleophilic Aromatic Substitution (SNAr) reactions.

This guide details the technical roadmap for introducing this moiety into your scaffold—both as a pharmacophore in its own right and, more critically, as a transient "super-electrophile" that enables the installation of the thiazole ring onto diverse nucleophiles (amines, thiols, and alkoxides) under mild conditions.

Key Technical Advantages:

-

Enhanced Electrophilicity: The sulfonyl group strongly withdraws electron density from the C2 position, lowering the activation energy for nucleophilic attack.

-

Chemoselectivity: It allows for selective substitution at the C2 position in the presence of other halides (e.g., C5-bromo) on the thiazole ring.

-

Crystalline Stability: Unlike some reactive intermediates, 2-(methylsulfonyl)thiazoles are often stable, crystalline solids, simplifying purification and handling.

Synthesis of the Reagent: Installing the Methylsulfonyl Group

The introduction of the methylsulfonyl moiety onto the thiazole core is a two-step sequence: Hantzsch Cyclization (or S-alkylation) followed by Oxidative Functionalization .

The Synthetic Pathway

The most robust route involves the synthesis of the parent 2-(methylthio)thiazole followed by oxidation. Direct sulfonation is rarely viable due to the electron-deficient nature of the thiazole ring.

Figure 1: Synthetic workflow for the generation of the 2-(methylsulfonyl)thiazole reagent.

Critical Process Parameters (CPP)

| Parameter | Recommendation | Rationale |

| Oxidant Selection | mCPBA (DCM, 0°C) or Oxone (MeOH/H2O) | mCPBA provides solubility in organic solvents; Oxone is a greener, aqueous alternative but requires solubility management. |

| Stoichiometry | > 2.2 equivalents | Essential to avoid the formation of the sulfoxide (S=O) intermediate, which is a poorer leaving group and complicates purification. |

| Temperature | 0°C to RT | Exothermic reaction. Uncontrolled heat can lead to N-oxidation of the thiazole ring. |

| Quenching | Na2S2O3 or NaHSO3 | Crucial to destroy excess peroxide before workup to prevent safety hazards and side reactions. |

Reactivity & Mechanism: The SNAr Displacement

Once synthesized, the 2-(methylsulfonyl)thiazole acts as a potent electrophile. The mechanism of "introducing" the thiazole ring onto a target nucleophile follows a classic addition-elimination pathway.

Mechanistic Insight

The reaction is driven by the electron-poor nature of the C2 position (aza-effect + sulfonyl withdrawal). The methanesulfinate anion (MeSO2-) serves as the leaving group.

Figure 2: SNAr mechanism illustrating the displacement of the methylsulfonyl group by a nucleophile.

Substrate Scope & Conditions[1][2]

-

Amines (Primary/Secondary): React rapidly at RT or mild heating (40–60°C) in THF or DMF. No catalyst required.

-

Phenols/Alcohols: Require a base (K2CO3 or Cs2CO3) to generate the alkoxide.

-

Thiols: Highly reactive; often proceed at 0°C.

Experimental Protocols

Protocol A: Synthesis of 2-(Methylsulfonyl)thiazole

Self-validating step: Monitoring the disappearance of the sulfide peak (~2.7 ppm) and appearance of the sulfone peak (~3.3 ppm) in 1H NMR.

-

Preparation: Dissolve 2-(methylthio)thiazole (10 mmol) in Dichloromethane (DCM, 50 mL). Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 25 mmol, 2.5 equiv) portion-wise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with saturated aqueous Na2S2O3 (2 x 50 mL) to quench peroxides.

-

Wash with saturated aqueous NaHCO3 (3 x 50 mL) to remove m-chlorobenzoic acid byproduct.

-

Wash with brine, dry over MgSO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Protocol B: Introduction of Thiazole Moiety (Displacement with Amine)

Self-validating step: LC-MS confirmation of product mass and loss of the methylsulfonyl fragment.

-

Setup: In a reaction vial, dissolve 2-(methylsulfonyl)thiazole (1.0 equiv) and the target amine (1.2 equiv) in anhydrous DMF or DMSO (0.2 M concentration).

-

Base: Add DIPEA (2.0 equiv) if using an amine salt or if the amine is non-basic. For free amines, base is often optional but recommended to scavenge the liberated sulfinic acid.

-

Reaction: Stir at 60°C for 2–12 hours.

-

Note: Electron-deficient amines (e.g., anilines) may require higher temperatures (100°C) or stronger bases (NaH).

-

-

Isolation: Pour into water and extract with EtOAc. The product is often pure enough for subsequent steps after washing with water/brine to remove DMF.

Case Studies & Applications in Drug Development[3]

Bioisosteric Replacement

The 2-(methylsulfonyl)thiazole moiety is often explored as a bioisostere for:

-

Sulfonamides: In COX-2 inhibitors, the -SO2Me group provides similar H-bond acceptor properties without the acidic proton of the sulfonamide.

-

Pyridines: The thiazole ring serves as a 5-membered surrogate for pyridine in kinase inhibitors, altering solubility and metabolic stability profiles.

Late-Stage Functionalization

In the synthesis of complex antiviral agents (e.g., Ritonavir analogs), the 2-(methylsulfonyl)thiazole allows for the convergent assembly of the core. The thiazole ring is pre-functionalized with the sulfone, then coupled to the complex amine backbone in the final steps, avoiding the harsh conditions of cyclization on a sensitive scaffold.

References

-

Synthesis and Activity of Thiazole Derivatives Source: National Institutes of Health (NIH) / PMC Citation:Synthesis of Thiazole-methylsulfonyl Derivatives... In Vitro and In Silico Potentials. URL:[Link]

-

Reactivity of 2-Sulfonyl-substituted Heterocycles Source: ACS Publications (Bioconjugate Chemistry) Citation:Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1] (Contextual relevance to sulfone displacement kinetics). URL:[Link]

-

General Thiazole Synthesis (Hantzsch Method) Source: Organic Chemistry Portal Citation:Synthesis of Thiazoles: Recent Literature and Methodologies. URL:[Link]

-

Nucleophilic Substitution Patterns in Heterocycles Source: Beilstein Journal of Organic Chemistry Citation:Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. URL:[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Tributyltin (TBT) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT) compounds, a class of organotin chemicals, have garnered significant scientific interest due to their potent biological activity and persistent environmental presence. Initially celebrated for their broad-spectrum biocidal efficacy, particularly in marine antifouling applications, their profound toxicological and endocrine-disrupting effects have necessitated a deeper understanding of their fundamental properties. This guide provides a comprehensive technical overview of the core physical and chemical characteristics of TBT compounds. We will delve into their molecular structure, solubility, stability, and reactivity, providing insights into their environmental fate and biological interactions. Furthermore, this document will outline established analytical methodologies for their detection and quantification, crucial for both environmental monitoring and toxicological research. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in work related to organotin compounds.

Introduction to Tributyltin Compounds

Tributyltin (TBT) compounds are organometallic compounds characterized by a central tin (Sn) atom covalently bonded to three butyl (C₄H₉) groups.[1] The general formula for these compounds is (n-C₄H₉)₃Sn-X, where 'X' represents an anionic group such as chloride, oxide, fluoride, or a carboxylate.[1][2][3] The nature of the 'X' group significantly influences the physicochemical properties of the specific TBT compound, including its solubility and vapor pressure.[2][3]

First developed in the mid-20th century, TBT compounds were extensively used as biocides in a variety of applications, most notably in antifouling paints for marine vessels to prevent the growth of organisms like barnacles and algae on ship hulls.[1] Their effectiveness also led to their use as wood preservatives, fungicides in textiles and paper mills, and as stabilizers in PVC plastics.[4][5]

However, the same biocidal properties that made TBT effective also resulted in severe, unintended consequences for non-target marine organisms.[1] The slow leaching of TBT from ship hulls led to widespread contamination of aquatic environments, causing significant harm to marine ecosystems.[1] This has led to strict regulations and a global ban on their use in antifouling paints. Despite these restrictions, TBT's persistence in sediments means it remains an environmental concern.[6]

For professionals in drug development, understanding TBT is crucial not only from a toxicological standpoint but also because its mechanisms of action, such as the disruption of endocrine functions, provide valuable insights into cellular pathways that could be relevant to therapeutic research.[7][8]

Molecular Structure and Core Physicochemical Properties

The fundamental structure of all TBT compounds is the tributylstannyl cation, (C₄H₉)₃Sn⁺.[5] The three butyl groups are covalently bonded to the tin atom, creating a nonpolar, lipophilic moiety.[2] This inherent lipophilicity is a key determinant of TBT's environmental behavior and biological interactions.[3]

General Structure of Tributyltin Compounds

The 'X' group in the (n-C₄H₉)₃Sn-X formula dictates the specific compound and its properties. Common examples include:

-

Tributyltin oxide (TBTO): [(C₄H₉)₃Sn]₂O

-

Tributyltin chloride (TBTCl): (C₄H₉)₃SnCl[2]

-

Tributyltin fluoride (TBTF): (C₄H₉)₃SnF

-

Tributyltin benzoate (TBTB): (C₄H₉)₃SnOOCC₆H₅[2]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sn [label="Sn", fillcolor="#FBBC05"]; C1 [label="C4H9"]; C2 [label="C4H9"]; C3 [label="C4H9"]; X [label="X", shape=plaintext, fontcolor="#EA4335"];

Tabulated Physical Properties

The physical properties of TBT compounds are critical for understanding their environmental distribution and for designing appropriate handling and analytical procedures.

| Property | Tributyltin Oxide (TBTO) | Tributyltin Chloride (TBTCl) | Notes |

| Appearance | Colorless to pale yellow liquid[9][10] | Colorless liquid[2] | |

| Molecular Formula | C₂₄H₅₄OSn₂ | C₁₂H₂₇ClSn | |

| Molecular Weight | 596.07 g/mol | 325.51 g/mol | |

| Melting Point | -45 °C | Not readily available | |

| Boiling Point | 180 °C | Not readily available | |

| Density | 1.17 - 1.18 g/cm³[9] | Not readily available | |

| Vapor Pressure | 0.1 mPa at 20 °C[10] | Low[3] | Low volatility contributes to persistence. |

| Water Solubility | ~4-20 mg/L at 20°C[2][10] | Low[1] | Low solubility leads to partitioning into sediments. |

| log Kow | 3.19 - 3.84 | Not readily available | Indicates a high potential for bioaccumulation.[1] |

Chemical Properties and Reactivity

The chemical behavior of TBT compounds is largely governed by the nature of the tin-carbon and tin-anion bonds.

Stability and Degradation

TBT compounds are moderately persistent in the environment. Their degradation can occur through several pathways:

-

Biodegradation: This is the primary degradation route, involving the sequential removal of butyl groups by microorganisms to form less toxic dibutyltin (DBT) and monobutyltin (MBT), and eventually inorganic tin.[2]

-

Photodegradation: TBT can be broken down by sunlight, particularly in the surface microlayer of water.[1] The half-life due to photolysis can range from 18 to over 89 days depending on conditions.

-

Chemical Degradation: TBT compounds can react with other chemicals in the environment, although this is generally a slower process. In seawater, TBT exists as a mixture of chloride, hydroxide, and carbonate complexes.[5]

Studies have shown that in artificial seawater, tributyltin chloride has a half-life of approximately 13.6 years, indicating its significant persistence.[11] In sediments, where it is protected from light and microbial activity may be slower, the half-life can be several years to decades.[6]

Reactivity

-

Hydrolysis: The Sn-X bond in many TBT compounds is susceptible to hydrolysis, which can influence their speciation in aqueous environments.

-

Reactions with Acids: TBT oxides can react with acids to form the corresponding TBT salts. For example, tributyltin oxide reacts with hydrochloric acid to produce tributyltin chloride.[12]

-

Radical Reactions: Tributyltin hydride ((C₄H₉)₃SnH) is a well-known reagent in organic synthesis, acting as a radical-based reducing agent.[13][14][15] This reactivity highlights the potential for TBT compounds to participate in radical-mediated biological processes.

Toxicological Properties and Mechanisms of Action

The toxicity of organotin compounds is highly dependent on the number and length of the alkyl chains attached to the tin atom, with tri-substituted forms like TBT being the most toxic.[2]

Endocrine Disruption

TBT is a potent endocrine-disrupting chemical.[1][7] It is known to cause imposex, the development of male sexual characteristics in female gastropods, at extremely low concentrations (nanograms per liter).[5][11] In vertebrates, TBT can interfere with hormone metabolism and receptor activity.[2][16] For example, it has been shown to inhibit the activity of 11beta-hydroxysteroid dehydrogenase type 2, an enzyme involved in cortisol metabolism.[1]

Immunotoxicity